N-(4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide
説明
N-(4-Methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a benzothiazole-acetamide hybrid characterized by a methoxy group at the 4-position of the benzothiazole ring and a phenylthio (-SPh) substituent on the acetamide linker. This structural motif is critical for its biological activity, particularly in enzyme inhibition and receptor binding, as seen in related compounds targeting vascular endothelial growth factor receptor-2 (VEGFR-2), matrix metalloproteinases (MMPs), and monoamine oxidases (MAOs) .
特性
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-20-12-8-5-9-13-15(12)18-16(22-13)17-14(19)10-21-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZRIBMPTRPUTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and other therapeutic potentials.
- Molecular Formula : C16H14N2O2S2
- Molecular Weight : 330.42 g/mol
- IUPAC Name : N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide
The biological activity of N-(4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is attributed to its ability to interact with various biological targets. These interactions may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or bacterial growth.
- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.
- DNA/RNA Interaction : Potential interference with nucleic acid processes, leading to apoptosis in cancer cells.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Studies and Research Findings
- In Vitro Studies :
- In Vivo Studies :
Antimicrobial Properties
The compound has also been assessed for its antimicrobial activity against various pathogens:
- Bacterial Inhibition : Studies indicate that N-(4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide exhibits significant antibacterial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Antifungal Activity : Preliminary tests suggest potential antifungal properties, warranting further investigation into its efficacy against common fungal pathogens.
Summary of Biological Activities
類似化合物との比較
Comparative Analysis with Structurally Similar Compounds
Structural Features
Benzothiazole-Acetamide Derivatives
- VEGFR-2 Inhibitors (4a–4d) : Compounds 4a–4d () feature a 6-nitrobenzo[d]thiazol-2-yl core linked to a 2,4-dioxothiazolidine moiety with varied benzylidene substituents (e.g., 4-fluoro, 4-methoxy). Unlike the target compound, these lack the phenylthio group but include a nitro group, which enhances electrophilicity and binding to kinase domains .
- Piperazine-Linked Thiazoles (13–18) : Compounds in incorporate piperazine rings, which confer conformational flexibility and improve interactions with MMP active sites. For example, compound 16 (N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide) shares the methoxybenzothiazole unit but replaces the phenylthio group with a piperazine linker, altering pharmacokinetic properties .
- Coumarin-Thiazole Hybrids (13, 14) : These compounds () integrate coumarin moieties, enhancing π-π stacking with α-glucosidase active sites. The absence of a benzothiazole ring in these derivatives highlights the target compound’s unique dual-heterocyclic design .
Heterocyclic Modifications
Physical and Spectral Properties
Notes:
- The target compound’s absence of a nitro or coumarin group may result in lower melting points compared to 4a (199–201°C) and 9c (216–220°C).
- HPLC purity for benzothiazole-isoquinoline derivatives (e.g., 4k: 94.8%) suggests rigorous purification protocols, which may be applicable to the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
